molecular formula C20H23N5OS B2527574 1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852375-32-7

1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2527574
CAS No.: 852375-32-7
M. Wt: 381.5
InChI Key: NEOQOZXUBBPSTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the conformational preference of a related compound was determined by conformational analysis .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported. For instance, the reaction of alkyl halides with azides has been used to form cyclic structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the mass spectra of some related compounds were recorded on a Shimadzu GC-MS QP1000 EX instrument .

Scientific Research Applications

Heterocyclic Compound Synthesis

Utility and Synthesis Routes : Research has demonstrated the utility of similar compounds in the synthesis of various heterocycles like thiophene, oxazole, triazole, and pyridine, underscoring their significance in medicinal chemistry. These compounds serve as critical intermediates for developing systems with potential biological and medicinal applications (Salem et al., 2021).

Regioselectivity in Cyclization Reactions : Studies have also explored the regioselectivity of cyclization reactions involving related azepin-yl compounds, which is crucial for confirming the structure of synthesized compounds and for the discovery of potential drugs (Perekhoda et al., 2017).

Chemical and Biological Activity

Diverse Biological Activities : Some derivatives of related structures have been synthesized and shown to possess significant immunosuppressive and immunostimulatory activities, in addition to cytotoxicity against various cancer cell lines, highlighting their potential in developing new therapeutic agents (Abdel‐Aziz et al., 2011).

Antioxidant and Anticancer Activity : Novel derivatives have also been evaluated for their antioxidant and anticancer activities, presenting a promising avenue for the synthesis of biologically active compounds with potential therapeutic applications (Tumosienė et al., 2020).

Advanced Synthesis Techniques

Tandem Functionalization for Diverse Heterocycles : An efficient approach has been developed for the synthesis of annulated heterocycles, which may lead to novel biologically active compounds or drug lead molecules, using related ethanone structures (Hussain et al., 2014).

Mechanism of Action

While the exact mechanism of action of “1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is not known, similar compounds have shown various biological activities. For example, one study revealed that a related compound displayed its positive inotropic effect may be related to the PDE-cAMP-PKA signaling pathway .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, studies have shown that 1,2,3-triazole can protect against oxidative damage and inhibit lipid peroxidation .

Future Directions

The future directions for the study of “1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” and similar compounds are promising. These compounds have demonstrated various pharmacological activities, making them attractive for pharmaceutical development .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-15-6-8-16(9-7-15)20-22-21-17-10-11-18(23-25(17)20)27-14-19(26)24-12-4-2-3-5-13-24/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOQOZXUBBPSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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